molecular formula C14H27NO3 B14278123 Methyl methyl(undecanoyl)carbamate CAS No. 125481-81-4

Methyl methyl(undecanoyl)carbamate

Cat. No.: B14278123
CAS No.: 125481-81-4
M. Wt: 257.37 g/mol
InChI Key: XXYRKSGPJAUKLK-UHFFFAOYSA-N
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Description

Methyl methyl(undecanoyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methyl(undecanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with undecanoic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures (around 90°C) and generates the corresponding carbamates in good yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions ensures high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl methyl(undecanoyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. The specific products depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl methyl(undecanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s ability to form stable complexes with enzymes and receptors makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl methyl(undecanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain (undecanoyl group) provides hydrophobic characteristics, making it suitable for applications requiring water-resistant properties. Additionally, its ability to form stable complexes with biological molecules sets it apart from other carbamate esters.

Properties

CAS No.

125481-81-4

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

methyl N-methyl-N-undecanoylcarbamate

InChI

InChI=1S/C14H27NO3/c1-4-5-6-7-8-9-10-11-12-13(16)15(2)14(17)18-3/h4-12H2,1-3H3

InChI Key

XXYRKSGPJAUKLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)N(C)C(=O)OC

Origin of Product

United States

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